molecular formula C24H26O4 B120301 4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol CAS No. 147504-92-5

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol

Cat. No. B120301
M. Wt: 378.5 g/mol
InChI Key: SGJZXXPWUDGJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the manufacturing of consumer products. BPS is a derivative of bisphenol A (BPA), which has been linked to several health concerns. Due to the potential risks associated with BPA, many manufacturers have started using BPS as a safer alternative. However, recent scientific research has raised concerns about the safety of BPS.

Mechanism Of Action

BPS is an endocrine disruptor, meaning that it can interfere with the body's hormonal system. BPS can bind to estrogen receptors, which can lead to estrogenic effects in the body. BPS can also interfere with thyroid hormone signaling, which can lead to thyroid dysfunction.

Biochemical And Physiological Effects

Scientific research has shown that BPS exposure can lead to various biochemical and physiological effects. BPS exposure has been linked to reproductive and developmental effects, including reduced fertility, altered sex hormone levels, and abnormal fetal development. BPS exposure has also been linked to metabolic disorders, including obesity and insulin resistance.

Advantages And Limitations For Lab Experiments

BPS has several advantages as a chemical compound for lab experiments. It is stable, soluble, and has a long shelf life. However, BPS also has limitations, including its potential to interfere with experimental results due to its endocrine-disrupting properties.

Future Directions

For research include investigating the long-term effects of BPS exposure, identifying potential biomarkers of BPS exposure, and developing safer alternatives to BPS. Additionally, there is a need for regulatory agencies to establish guidelines for BPS use to ensure the safety of consumer products.

Synthesis Methods

BPS is synthesized by reacting 4,4'-dihydroxydiphenyl sulfone with 2-propanol in the presence of an acid catalyst. The reaction results in the formation of BPS, which can be purified and isolated through various methods.

Scientific Research Applications

BPS is widely used in the manufacturing of consumer products such as plastic bottles, food containers, and thermal paper. Due to its widespread use, BPS has been detected in various environmental matrices, including water, sediment, and soil. Scientific research has focused on the potential environmental and health impacts of BPS exposure.

properties

CAS RN

147504-92-5

Product Name

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4,6-bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol

InChI

InChI=1S/C24H26O4/c1-23(2,15-5-9-17(25)10-6-15)19-13-20(22(28)14-21(19)27)24(3,4)16-7-11-18(26)12-8-16/h5-14,25-28H,1-4H3

InChI Key

SGJZXXPWUDGJSV-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O

Other CAS RN

147504-92-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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